NG,NG-Dimethylarginine dihydrochloride
Overview
Description
NG,NG-Dimethylarginine dihydrochloride: is a methylated derivative of arginine, a naturally occurring amino acid. This compound is produced in the liver and is associated with various liver conditions such as cirrhosis, alcoholic hepatitis, and acute liver failure . It is known for its role as an inhibitor of nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a critical molecule in cardiovascular health .
Mechanism of Action
Target of Action
NG,NG-Dimethylarginine dihydrochloride is an endogenous inhibitor of nitric oxide synthesis . Its primary targets are the nitric oxide synthases (NOS) present in various tissues such as the adrenal glands, brain, and vascular endothelial cells .
Mode of Action
The compound interacts with its targets, the nitric oxide synthases, by inhibiting their activity . This inhibition reduces the production of nitric oxide, a molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response .
Biochemical Pathways
By inhibiting nitric oxide synthases, this compound affects the nitric oxide synthesis pathway . The reduction in nitric oxide levels can have downstream effects on various physiological processes that rely on nitric oxide signaling, such as blood pressure regulation and neuronal communication .
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The inhibition of nitric oxide synthesis by this compound can lead to a decrease in nitric oxide-dependent processes . This could potentially result in physiological changes such as increased blood pressure and altered neuronal communication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor example, the compound’s solubility in water suggests that its action could be influenced by the hydration status of the body.
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of NG,NG-Dimethylarginine dihydrochloride typically involves the methylation of arginine. This process can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an aqueous solution, and the product is purified through crystallization .
Industrial Production Methods: : On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common practices to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions: : NG,NG-Dimethylarginine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: : The major products formed from these reactions include various methylated and demethylated derivatives of arginine, which have different biological activities and applications .
Scientific Research Applications
Chemistry: : In chemistry, NG,NG-Dimethylarginine dihydrochloride is used as a standard for measuring L-arginine and dimethylarginines in various analytical techniques .
Biology: : In biological research, this compound is used to study its effects on cardiovascular activities, particularly in the rostral ventrolateral medulla of rats .
Medicine: : In medicine, this compound is investigated for its role in hepatic deterioration and its potential as a biomarker for liver diseases .
Industry: : In the industrial sector, this compound is used in the production of various pharmaceuticals and as a research tool in the development of new drugs .
Comparison with Similar Compounds
Similar Compounds
- NG-Methyl-L-arginine acetate salt
- NG,NG’-Dimethyl-L-arginine di (p-hydroxyazobenzene-p’-sulfonate) salt
- Nω-Nitro-L-arginine methyl ester hydrochloride
- NG-Monomethyl-L-arginine, Monoacetate Salt
Uniqueness: : NG,NG-Dimethylarginine dihydrochloride is unique due to its dual methylation, which significantly enhances its inhibitory effect on nitric oxide synthase compared to its monomethylated counterparts . This makes it a valuable tool in both research and clinical settings for studying nitric oxide-related pathways and diseases .
Properties
IUPAC Name |
(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2.2ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H/t6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLNVYJOPZWPJI-ILKKLZGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585129 | |
Record name | L-Ornithine, N5-[(dimethylamino)iminomethyl]-, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220805-22-1 | |
Record name | L-Ornithine, N5-[(dimethylamino)iminomethyl]-, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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